molecular formula C15H24O2 B12626301 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one CAS No. 920265-76-5

2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one

Cat. No.: B12626301
CAS No.: 920265-76-5
M. Wt: 236.35 g/mol
InChI Key: QQSYAURAAITXBH-UHFFFAOYSA-N
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Description

2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C15H24O2 It is characterized by the presence of two butyl groups and a hydroxymethyl group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one typically involves the alkylation of a cyclohexadienone precursor with butyl groups. The hydroxymethyl group can be introduced through a hydroxymethylation reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution and functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common techniques used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
  • 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexadienone
  • 2,6-Di-tert-butyl-4-methyl-p-quinol

Uniqueness

2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is unique due to the presence of butyl groups and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .

Properties

CAS No.

920265-76-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2,6-dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H24O2/c1-3-5-7-13-9-12(11-16)10-14(15(13)17)8-6-4-2/h9-10,12,16H,3-8,11H2,1-2H3

InChI Key

QQSYAURAAITXBH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(C=C(C1=O)CCCC)CO

Origin of Product

United States

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